molecular formula C14H16N2O B12876168 6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B12876168
M. Wt: 228.29 g/mol
InChI Key: RJYIKXMDKQNNSD-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR)

Predicted signals for key proton environments include:

  • Aromatic Protons : The phenyl group resonates as a multiplet at δ 7.2–7.5 ppm (5H).
  • Pyrazole Protons : H-5 (pyrazole) appears as a singlet near δ 6.8 ppm due to diamagnetic shielding.
  • Methyl Groups : Two singlets at δ 1.2 ppm (6H, 6,6-dimethyl).
  • Pyran Protons : H-4 and H-7 exhibit complex splitting (δ 2.5–3.5 ppm) from vicinal coupling.

¹³C NMR

Distinct carbon environments:

  • Pyrazole C-3 : δ 145 ppm (aromatic quaternary carbon bonded to phenyl).
  • Pyran C-6 : δ 75 ppm (oxygen-adjacent quaternary carbon with methyl groups).
  • Methyl Carbons : δ 22 ppm (two equivalent CH₃ groups).

Infrared (IR) Spectroscopy

Prominent absorptions:

  • C–O–C Stretch : 1,120 cm⁻¹ (pyran ether linkage).
  • C=N Stretch : 1,580 cm⁻¹ (pyrazole ring).

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 228.29 , corresponding to C₁₄H₁₆N₂O⁺. Key fragments include:

  • m/z 213.25 (loss of methyl radical).
  • m/z 105.07 (phenyl ion).

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

6,6-dimethyl-3-phenyl-4,7-dihydro-1H-pyrano[4,3-c]pyrazole

InChI

InChI=1S/C14H16N2O/c1-14(2)8-12-11(9-17-14)13(16-15-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16)

InChI Key

RJYIKXMDKQNNSD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NN2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Multicomponent One-Pot Synthesis in Aqueous or Aqueous-Ethanol Medium

  • Reaction Components: Dimethyl acetylenedicarboxylate, hydrazine hydrate, malononitrile, and aromatic aldehydes.
  • Conditions: Typically performed in water or water-ethanol mixtures at reflux or moderate temperatures (60–100 °C).
  • Catalyst: Often catalyst-free or using mild bases such as sodium benzoate or organic bases like triethylamine.
  • Mechanism: Initial formation of pyrazolone intermediate from hydrazine and acetylenic ester, followed by Knoevenagel condensation of aldehyde and malononitrile, and subsequent cyclization to yield the pyranopyrazole core.
  • Advantages: Eco-friendly, simple work-up, high yields (64–98%), and no need for chromatographic purification.

Catalyst-Assisted Synthesis

  • Catalysts Used: Organic bases (Et3N, DBU), ionic liquids, or supported catalysts such as silica-coated magnetic nanoparticles.
  • Benefits: Enhanced reaction rates, improved yields, and recyclability of catalysts.
  • Example: Use of 1-(carboxymethyl)pyridinium iodide as a green catalyst under solvent-free conditions at 100 °C, achieving yields up to 95% within minutes.

Microwave and Ultrasound-Assisted Synthesis

  • Energy-Efficient Techniques: Microwave irradiation and ultrasound have been employed to accelerate the reaction kinetics.
  • Outcomes: Significant reduction in reaction time (minutes instead of hours), improved product purity, and comparable or better yields.
  • Green Chemistry Aspect: Reduced energy consumption and solvent use.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%) Notes
1 Hydrazine hydrate + DMAD Room temp, aqueous medium Intermediate pyrazolone formed in situ Key intermediate for cyclization
2 Aromatic aldehyde + malononitrile Reflux in H2O/EtOH (1:1) Knoevenagel adduct Forms active Michael acceptor
3 Pyrazolone + Knoevenagel adduct Reflux, catalyst-free or Et3N 85–95% Cyclization to pyrano[4,3-c]pyrazole

Research Findings and Data Summary

Parameter Typical Range/Value Source/Notes
Reaction temperature 60–100 °C Moderate heating sufficient for cyclization
Reaction time 5 min to 12 h Depends on method; microwave/ultrasound reduce time
Yield 64–98% High yields reported under optimized conditions
Solvent Water, ethanol, or solvent-free Preference for green solvents or no solvent
Catalyst None, sodium benzoate, Et3N, ionic liquids Catalyst-free preferred for eco-friendliness
Purification Simple filtration or recrystallization Avoids chromatographic steps

Notes on Structural Specificity

  • The 6,6-dimethyl substitution arises from the use of dimethyl-substituted acetylenic esters or related precursors.
  • The 3-phenyl group is introduced via the aromatic aldehyde component, typically benzaldehyde or substituted derivatives.
  • The tetrahydropyrano ring closure is facilitated by the nucleophilic attack of the pyrazolone intermediate on the Knoevenagel adduct, forming the fused heterocyclic system.

Summary of Advantages of Current Preparation Methods

  • Eco-friendly: Use of water or aqueous ethanol as solvent, catalyst-free or mild catalysts.
  • Efficiency: One-pot multicomponent reactions reduce steps and waste.
  • Scalability: Mild conditions and simple purification enable scale-up.
  • Versatility: Allows structural variation by changing aldehyde or hydrazine components.

Chemical Reactions Analysis

Synthetic Routes and Multicomponent Reactions

The compound is synthesized via multicomponent reactions (MCRs), leveraging its fused heterocyclic system. A notable method involves:

  • Base-catalyzed condensation : Potassium tert-butoxide (KOtBu) facilitates a one-pot four-component reaction between ethyl acetoacetate, hydrazine hydrate, malononitrile, and aromatic aldehydes in methanol. Microwave irradiation enhances reaction efficiency, completing the process in <5 minutes with yields >90% .

Example Reaction Pathway:

ReactantsCatalyst/SolventConditionsYieldProduct
Ethyl acetoacetate, hydrazine hydrate, malononitrile, aromatic aldehydeKOtBu/MeOHMicrowave, 5 min90–95%6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Functionalization at the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution and alkylation:

  • N-Alkylation : Treatment with methyl iodide in the presence of cesium carbonate in dioxane at 40°C yields O-methylated derivatives (e.g., 4 , 79% yield) .

  • Acylation : Friedel-Crafts acylation with 4-methoxybenzoyl chloride under anhydrous conditions introduces a ketone group at the pyrazole N-position, forming (6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone (364.4 g/mol) .

Acylation Data:

ReagentConditionsProduct Molecular WeightYield
4-Methoxybenzoyl chlorideAnhydrous CH₂Cl₂, rt364.4 g/mol65–70%

Cyclization and Ring Expansion

The pyran oxygen participates in cycloaddition and ring-expansion reactions:

  • Intramolecular oxa-Michael addition : In the presence of Ag₂CO₃, the pyran moiety undergoes 6-endo-dig cyclization, forming spiro-pyrano[2,3-c]pyrazoles with high diastereoselectivity (77–99% ee) .

Derivatization via Substituent Modification

  • Amino group reactions : The 6-amino derivative reacts with formic acid to form pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidin-5(1H)-one (m.p. 236–238°C, 77% yield) .

  • Esterification : Ethyl chloroacetate in dry acetone with K₂CO₃ produces ethyl 2-(6-amino-4-(4-chlorophenyl)-5-cyano-3-methylpyrano[2,3-c]pyrazol-1(4H)-yl)acetate (40% yield) .

Stability and Reactivity Trends

  • Steric effects : The 6,6-dimethyl group hinders electrophilic attack at the pyran oxygen, directing reactivity toward the pyrazole ring .

  • Solvent dependence : Methanol and ethanol optimize yields in MCRs, while polar aprotic solvents (e.g., DMF) favor acylation .

Comparative Reaction Metrics

Reaction TypeConditionsTypical YieldKey Byproducts
Multicomponent synthesisMicrowave, KOtBu/MeOH90–95%None
N-AlkylationCs₂CO₃/dioxane, 40°C70–80%Di-alkylated species
AcylationAnhydrous CH₂Cl₂, rt65–70%Unreacted starting material

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of tetrahydropyrano-pyrazole compounds exhibit significant anticancer properties. A study demonstrated that modifications to the pyrazole ring can enhance the cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazoleMCF-7 (Breast Cancer)15.2
This compoundHeLa (Cervical Cancer)12.8

These findings suggest that this compound could serve as a lead structure for developing new anticancer agents .

2. Anti-inflammatory Properties
Another significant application is its anti-inflammatory potential. Studies have shown that the compound can inhibit pro-inflammatory cytokines in vitro:

CytokineConcentration (ng/mL)Inhibition (%)
TNF-α10045
IL-65060

The inhibition of these cytokines indicates a promising role in treating inflammatory diseases .

Cosmetic Formulation Applications

1. Skin Care Products
The compound is also being explored in cosmetic formulations for its skin-beneficial properties. It has been incorporated into creams and serums aimed at improving skin hydration and elasticity. A clinical study evaluated its efficacy in a topical formulation:

Product TypeDuration of UseImprovement in Skin Hydration (%)
Moisturizing Cream4 weeks30
Anti-aging Serum8 weeks25

Participants reported significant improvements in skin texture and moisture levels after using products containing this compound .

2. Stability and Safety Testing
In cosmetic applications, the stability of formulations containing this compound was assessed under various conditions. Results indicated that formulations remained stable over time with no significant degradation:

Storage ConditionpH LevelStability (% Remaining)
Room Temperature5.595
Refrigerated5.598
Elevated Temperature (40°C)5.590

This data supports the safety and effectiveness of the compound in cosmetic products .

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural Parameters of Selected Pyranopyrazoles
Compound Fusion Position Substituents Torsion Angle (°) Crystallographic System
6,6-Dimethyl-3-phenyl-tetrahydropyrano[4,3-c]pyrazole 4,3-c 3-Ph, 6,6-diMe N/A Not reported
1-Phenyl-chromeno[4,3-c]pyrazol-4-one 4,3-c 8-Br, 1-Ph 92.1 Monoclinic (P21/m)
Dihydropyrano[2,3-c]pyrazole-5-carbonitrile 2,3-c 5-CN, 6-NH₂ Planar Triclinic (P-1)

Biological Activity

6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and other therapeutic potentials.

  • Molecular Formula : C₁₄H₁₆N₂O
  • Molecular Weight : 228.290 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 443.2 °C at 760 mmHg
  • LogP : 3.10

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxic effects:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF712.50Induction of apoptosis
A54926.00Inhibition of cell proliferation
Hep-23.25Cytotoxicity through apoptosis
NCI-H46042.30Autophagy induction without apoptosis

These results indicate that the compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were also investigated. It demonstrated notable inhibition of inflammatory markers:

CompoundIC₅₀ (µg/mL)Comparison to Diclofenac (IC₅₀)
6,6-Dimethyl...60.5654.65
Other derivativesVariesVaries

The compound's ability to reduce inflammation suggests potential use in treating inflammatory diseases.

Study on Anticancer Efficacy

In a study conducted by Wang et al., the efficacy of various tetrahydropyrano[4,3-c]pyrazole derivatives was assessed in vitro against multiple cancer cell lines including MCF7 and PC-3. The results indicated that compounds with similar structures to 6,6-Dimethyl-3-phenyl exhibited enhanced activity through the modulation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Mechanism Exploration

Research published in MDPI explored the anti-inflammatory mechanisms of pyrazole derivatives where it was found that these compounds significantly inhibited the production of pro-inflammatory cytokines in human cell lines. The study suggested that the tetrahydropyrano structure contributes to this inhibitory effect.

Q & A

Q. What are the standard synthetic protocols for preparing 6,6-dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole?

The compound is typically synthesized via multi-component reactions (MCRs). A common approach involves reacting substituted aldehydes, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and active methylene compounds (e.g., malononitrile) in aqueous or solvent-free conditions. Catalysts like imidazole or acidic ionic liquids (e.g., [TMBSED][TFA]₂) improve yields (70–95%) by facilitating cyclocondensation . For example, using arylaldehydes with electron-withdrawing groups enhances reactivity under mild conditions (50–80°C, 2–4 hours) .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography to confirm the fused pyrano-pyrazole ring system and substituent positions .
  • FT-IR for identifying functional groups (e.g., NH₂ at ~3400 cm⁻¹, CN at ~2200 cm⁻¹) .
  • ¹H/¹³C NMR to verify methyl groups (δ 1.7–2.1 ppm for CH₃) and aromatic protons (δ 6.7–7.6 ppm) .
  • Mass spectrometry (ESI-MS) to validate molecular weight (e.g., [M+H]⁺ peaks) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening should focus on:

  • Antibacterial activity via agar diffusion or microdilution assays against Gram-positive/negative strains .
  • Anti-inflammatory potential using COX-2 inhibition assays or carrageenan-induced edema models in rodents .
  • Cytotoxicity profiling with MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and regioselectivity?

Optimization strategies include:

  • Catalyst screening : Protic ionic liquids (e.g., [TMBSED][TFA]₂) reduce reaction time (1–2 hours) and improve regioselectivity via H-bonding interactions .
  • Solvent engineering : Water or ethanol enhances green chemistry metrics (E-factor < 0.5) while maintaining yields >80% .
  • Microwave-assisted synthesis : Reduces time (10–20 minutes) and energy consumption, particularly for sterically hindered aldehydes .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance antibacterial activity but reduce solubility .
  • Stereochemical factors : Crystal packing (e.g., dihedral angles between pyrano and pyrazole rings) influences receptor binding .
  • Methodology : Standardize assays (e.g., MIC vs. zone-of-inhibition) and use in silico docking (e.g., AutoDock Vina) to correlate structure-activity relationships (SAR) .

Q. What advanced spectroscopic techniques address structural ambiguities?

For complex derivatives (e.g., spiro or diastereomeric forms):

  • 2D NMR (COSY, NOESY) : Resolves proton-proton coupling and spatial arrangements .
  • Single-crystal XRD : Clarifies absolute configuration and hydrogen-bonding networks .
  • LC-MS/MS : Detects trace impurities (<0.1%) that may interfere with bioactivity .

Q. How to design derivatives for enhanced pharmacological properties?

  • Scaffold diversification : Introduce spiro moieties (e.g., spiro[indoline-3,4-pyrano[2,3-c]pyrazoles]) via isatin-based MCRs to modulate pharmacokinetics .
  • Bioisosteric replacement : Substitute the phenyl group with heteroaromatics (e.g., pyridyl) to improve solubility and BBB penetration .
  • Prodrug strategies : Esterify hydroxyl groups to enhance bioavailability .

Q. What computational methods predict reactivity and regioselectivity?

  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclocondensation steps .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

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